Rose Bengal

Description

This compound is a pink stain derived as an analogue of fluorescein. Its disodium salt in ophthalmic solutions has been used as a diagnostic agent in suspected damage to conjunctival and corneal cells. It is also used in laboratory settings, including the preparation of Foraminifera for microscopic analysis and suppression of bacterial growth in several microbiological media. A direct cytotoxic effect of this compound on microorganisms and cancer cells has been observed, questioning its potential antitumor actions via intralesional injections. The clinical applications of this compound as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials.

A bright bluish pink compound that has been used as a dye, biological stain, and diagnostic aid.

Properties

IUPAC Name |

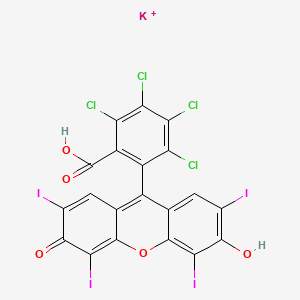

dipotassium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Cl4I4O5.2K/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJPTIGZZTZIDR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H2Cl4I4K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015268 | |

| Record name | Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1049.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11121-48-5, 24545-87-7, 632-68-8 | |

| Record name | Rose Bengal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011121485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrachloro-6-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)-, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rose Bengal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSE BENGAL POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZPG1ELY14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Rose Bengal in Photosensitization

This compound (RB), chemically known as 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein, is a xanthene dye widely recognized for its potent photosensitizing capabilities.[1][2] Initially used as a biological stain for ophthalmic diagnosis and liver function assessment, its ability to generate reactive oxygen species (ROS) upon light activation has established it as a benchmark photosensitizer in photodynamic therapy (PDT) for oncological and antimicrobial applications.[1][3][4][5] This guide provides a detailed examination of the photophysical and photochemical mechanisms underlying this compound's photosensitizing action, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Mechanism of Photosensitization

Photosensitization is a process where a molecule, the photosensitizer (PS), absorbs light energy and transfers it to other molecules, primarily molecular oxygen, leading to the generation of cytotoxic species.[6] The entire process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur following light absorption. The photosensitized reactions are broadly classified into two pathways: Type I and Type II.[3][7]

-

Type I Pathway: Involves electron or hydrogen transfer from the excited triplet state of the photosensitizer directly to a substrate, forming free radicals and radical ions. These species can then react with molecular oxygen to produce superoxide anions (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[3][7]

-

Type II Pathway: Involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer results in the formation of the highly reactive and cytotoxic singlet oxygen (¹O₂).[3][8]

This compound is renowned for its high efficiency in mediating the Type II pathway, making singlet oxygen the primary cytotoxic agent responsible for its photodynamic effects.[9][10] However, under specific conditions, such as UV excitation or low oxygen concentrations, a Type I mechanism involving radical formation can also contribute.[11]

The fundamental steps of this compound-mediated photosensitization are as follows:

-

Ground State (S₀): RB exists in a stable, low-energy ground state.

-

Light Absorption: Upon irradiation with light of an appropriate wavelength (typically green light, ~520-550 nm), the RB molecule absorbs a photon and is promoted to a short-lived, high-energy excited singlet state (S₁).[4][7]

-

Intersystem Crossing (ISC): The S₁ state is unstable and rapidly undergoes intersystem crossing—a spin-inversion process—to a more stable, longer-lived excited triplet state (T₁).[8][12] The high efficiency of this step is critical for effective photosensitization.

-

Energy Transfer to Oxygen (Type II): The T₁ state of RB transfers its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) while RB returns to its ground state (S₀), ready to absorb another photon.[3][8]

Photophysical and Photochemical Properties

The efficacy of this compound as a photosensitizer is rooted in its distinct photophysical and photochemical characteristics. A summary of these quantitative parameters is presented below.

| Property | Symbol | Value | Solvent / Conditions | Reference(s) |

| Absorption Maximum | λmax | 559 nm | Basic Ethanol | |

| Molar Extinction Coefficient | ε | 90,400 M-1cm-1 | Basic Ethanol (at 559 nm) | |

| Fluorescence Quantum Yield | Φf | 0.11 | Basic Ethanol | |

| Intersystem Crossing Quantum Yield | ΦISC | > 0.90 | Various | [12] |

| S₁ State Lifetime | τS | ~70-80 ps | Aqueous Solution | [13][14] |

| Triplet State Lifetime | τT | Microseconds (µs) | Varies with O₂ concentration | [8][15] |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.75 - 0.79 | Water, Methanol | [12][16] |

Note: These values can vary depending on the solvent, pH, concentration, and binding to macromolecules. This compound is known to form dimers and aggregates at concentrations above 2 µM in polar environments, which can alter its photochemical properties and reduce the singlet oxygen yield.[17][18]

Cellular and Molecular Mechanisms of Action

Upon generation, singlet oxygen initiates a cascade of cytotoxic events by oxidizing critical biomolecules within a very short radius of its formation due to its short lifetime (~few µs in biological systems).[19]

Subcellular Localization and Direct Cytotoxicity

This compound, being anionic, tends to accumulate in specific cellular compartments, primarily the lysosomes and mitochondria.[1][5] Upon light activation, the localized generation of ¹O₂ leads to:

-

Lipid Peroxidation: Damage to cellular and organellar membranes, leading to loss of integrity and function.

-

Protein Oxidation: Inactivation of essential enzymes and structural proteins.

-

Nucleic Acid Damage: Although less common for ¹O₂, damage to DNA and RNA can occur, contributing to cytotoxicity.

This direct damage culminates in the initiation of programmed cell death pathways, including apoptosis (late apoptosis has been observed in colorectal cancer cells) and necrosis.[20] The release of lysosomal enzymes into the cytoplasm following membrane damage is a significant contributor to necrotic cell death.[1]

Induction of Anti-Tumor Immunity

A crucial aspect of this compound's mechanism, particularly when used as an intralesional agent (e.g., PV-10), is its ability to stimulate a systemic, tumor-specific immune response.[1][21] The necrotic death of tumor cells induced by RB-PDT leads to the release of Damage-Associated Molecular Patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1).[21]

This process, often termed immunogenic cell death, triggers the following cascade:

-

DAMPs Release: Necrotic tumor cells release HMGB1 and other DAMPs into the tumor microenvironment.

-

Dendritic Cell (DC) Activation: DAMPs act as danger signals that recruit and mature dendritic cells.

-

Antigen Presentation: Activated DCs take up tumor antigens released from the dead cells and migrate to draining lymph nodes.

-

T-Cell Priming: In the lymph nodes, DCs present the tumor antigens to T-cells, leading to the activation and proliferation of tumor-specific CD8+ cytotoxic T-lymphocytes.

-

Systemic Response: These activated T-cells then circulate throughout the body, capable of recognizing and destroying distant, non-irradiated "bystander" tumor lesions.[21]

Key Experimental Protocols

Characterizing a photosensitizer requires a suite of standardized assays. Below are methodologies for key experiments related to this compound's mechanism of action.

Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination

This protocol describes the indirect measurement of ¹O₂ production using a chemical probe that is selectively consumed by ¹O₂.

-

Principle: The rate of photo-bleaching of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), is monitored. This rate is directly proportional to the rate of ¹O₂ generation. The quantum yield is determined by comparing this rate to that induced by a standard photosensitizer with a known ΦΔ (this compound itself is often used as the standard, ΦΔ ≈ 0.75 in water).[16]

-

Methodology:

-

Sample Preparation: Prepare solutions of the test photosensitizer and the reference standard (e.g., this compound) in an appropriate air-saturated solvent (e.g., water, ethanol, DMSO). The optical density of both solutions should be matched at the excitation wavelength (e.g., OD = 0.1) to ensure equal photon absorption.

-

Probe Addition: Add a stock solution of the ¹O₂ probe (e.g., ABDA) to both the sample and reference cuvettes to a final concentration where its absorbance is significant (e.g., ~50 µM).

-

Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a 532 nm laser or a filtered lamp) under constant stirring.

-

Monitoring: At fixed time intervals, record the absorption spectrum of the solution and monitor the decrease in the probe's characteristic absorbance peak (e.g., ~400 nm for ABDA).

-

Calculation: Plot the change in absorbance of the probe versus irradiation time. The slope of this line (k) is proportional to the rate of ¹O₂ production. The singlet oxygen quantum yield (ΦΔSample) is calculated using the formula: ΦΔSample = ΦΔStandard * (kSample / kStandard)

-

Protocol for In Vitro Phototoxicity (MTT Assay)

This protocol assesses the light-dependent cytotoxicity of this compound on a cancer cell line.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, Caco-2) in a 96-well plate at a predetermined density (e.g., 1.5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[7][20]

-

Incubation with RB: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include control wells with medium only. Incubate for a defined period (e.g., 2-4 hours) to allow for cellular uptake.[7]

-

Washing and Irradiation: Remove the RB-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular RB. Add fresh, phenol-free medium.

-

Light Treatment: Irradiate the designated "light" plates with a suitable light source (e.g., a 532 nm laser or a custom LED array) at a specific power density (e.g., 6 mW/cm²) and for a set duration to deliver a defined light dose (e.g., 5.4 J/cm²).[3][22] Keep the "dark" control plates shielded from light.

-

Post-Irradiation Incubation: Return all plates to the incubator for a further 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and mix to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot cell viability versus RB concentration to determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) for both light and dark conditions.

-

Conclusion

The mechanism of action of this compound in photosensitization is a well-characterized process dominated by a highly efficient Type II photochemical pathway. Its favorable photophysical properties, including a strong absorption in the visible spectrum and a high quantum yield of intersystem crossing and subsequent singlet oxygen generation, make it a potent photosensitizer. The cellular response to RB-mediated PDT is multifaceted, involving direct oxidative damage leading to apoptosis and necrosis, and critically, the induction of a robust anti-tumor immune response. This dual mechanism of direct cytotoxicity and immune stimulation positions this compound as a valuable agent in photodynamic therapy and a benchmark compound for the development of new photosensitizers. A thorough understanding of these mechanisms, supported by robust experimental characterization, is essential for optimizing its therapeutic applications.

References

- 1. The Potential of Intralesional this compound to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Photodynamic Antimicrobial Therapy for Infectious Keratitis | Corneal Physician [cornealphysician.com]

- 5. provectusbio.com [provectusbio.com]

- 6. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Transient Absorption and Singlet Oxygen Phosphorescence of this compound Photosensitiser - Edinburgh Instruments [edinst.com]

- 9. researchgate.net [researchgate.net]

- 10. static.horiba.com [static.horiba.com]

- 11. A wavelength dependent mechanism for this compound-sensitized photoinhibition of red cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intersystem Crossing Rates in Photoexcited this compound: Solvation versus Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. The (un)known issue with using this compound as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Influence of this compound Dimerization on Photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Intralesional this compound in melanoma elicits tumor immunity via activation of dendritic cells by the release of high mobility group box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Singlet Oxygen Quantum Yield of Rose Bengal

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the singlet oxygen quantum yield (ΦΔ) of Rose Bengal (RB), a potent and widely utilized photosensitizer. Its high efficiency in generating singlet oxygen upon light excitation makes it a critical compound in fields ranging from photodynamic therapy (PDT) and antimicrobial treatments to synthetic organic chemistry. This guide summarizes key quantitative data, details common experimental protocols for ΦΔ determination, and illustrates the underlying photochemical mechanisms and workflows.

Quantitative Data: Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield of this compound is highly dependent on the solvent environment and the concentration of the dye. Factors such as solvent polarity, viscosity, and the propensity for dye aggregation can significantly influence the efficiency of singlet oxygen generation.[1] Dimerization of this compound, which is more prevalent at higher concentrations, is known to be non-photosensitizing.[2] Furthermore, binding to macromolecules like human serum albumin can alter its photophysical properties and reduce the formation of free singlet oxygen.[3] The following table summarizes reported ΦΔ values in various solvents.

| Solvent | Quantum Yield (ΦΔ) | Reference Photosensitizer | Citation(s) |

| Water (H₂O) | 0.76 | - | [4][5] |

| Water (H₂O) | 0.75 | - | [6] |

| Acetonitrile (MeCN) | 0.53 | - | [7] |

| Ethanol (EtOH) | 0.68 - 0.86 | - | [8] |

| Dimethylformamide (DMF) | 0.47 | - | [9] |

| Phosphate Buffer | 0.05 | This compound | [10] |

Experimental Protocols for ΦΔ Determination

The determination of the singlet oxygen quantum yield is crucial for evaluating the efficacy of a photosensitizer. Methodologies are broadly categorized into direct and indirect detection.

2.1. Direct Method: Phosphorescence Detection

This method is the most accurate as it directly measures the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[1]

-

Principle: The intensity of the near-infrared (NIR) phosphorescence emitted as singlet oxygen decays back to its triplet ground state is directly proportional to the amount of singlet oxygen generated.

-

Instrumentation: Requires a sensitive NIR detector (e.g., a liquid nitrogen-cooled germanium detector) coupled with a spectrometer and a pulsed laser for excitation.

-

Methodology:

-

Prepare optically matched solutions of the sample (this compound) and a reference standard with a known ΦΔ in the same solvent.

-

Excite both solutions with a laser at a wavelength where both have similar absorbance.

-

Record the time-resolved phosphorescence decay signal at ~1270 nm.

-

The initial amplitude of the phosphorescence signal (at t=0) is proportional to the ΦΔ.

-

The quantum yield of the sample (ΦΔ_s) is calculated using the following equation: ΦΔ_s = ΦΔ_ref * (I_s / I_ref) * (A_ref / A_s) where I is the initial phosphorescence intensity and A is the absorbance at the excitation wavelength for the sample (s) and reference (ref).

-

2.2. Indirect Method: Chemical Trapping

Indirect methods are more common due to their accessibility, as they rely on standard UV-Vis spectrophotometers or fluorometers.[11][12] These methods monitor the consumption of a chemical scavenger that reacts specifically with singlet oxygen.

-

Principle: A chemical probe (acceptor) reacts with singlet oxygen, leading to a measurable change in its physical properties, such as a decrease in absorbance (bleaching) or an increase in fluorescence.[6]

-

Common Acceptors:

-

1,3-Diphenylisobenzofuran (DPBF): Reacts with ¹O₂ causing its characteristic absorbance around 410-420 nm to decrease.[5]

-

Anthracene-9,10-dipropionic acid (ADPA): A water-soluble probe that loses absorbance upon reaction with ¹O₂.[10]

-

Singlet Oxygen Sensor Green (SOSG): A fluorescent probe that exhibits a significant increase in fluorescence emission (~525 nm) after reacting with ¹O₂.[4]

-

-

General Methodology (using DPBF):

-

Solution Preparation: Prepare stock solutions of this compound (or the test sample), a reference photosensitizer with a known ΦΔ (often this compound itself is used as the standard in organic solvents), and DPBF in the chosen solvent.

-

Absorbance Matching: Prepare sample and reference cuvettes containing DPBF and the respective photosensitizer. Adjust the photosensitizer concentrations so that their absorbance values are identical at the irradiation wavelength. This ensures both solutions absorb the same number of photons.

-

Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a filtered lamp or a laser) at a wavelength absorbed by the photosensitizer but not by the DPBF. The sample should be continuously stirred.

-

Monitoring: At regular time intervals, stop the irradiation and record the full UV-Vis spectrum, paying close attention to the decrease in DPBF's absorbance peak (~415 nm).

-

Data Analysis: Plot the absorbance of DPBF at its maximum as a function of irradiation time for both the sample and the reference. The initial slope of this plot is proportional to the rate of singlet oxygen generation.

-

Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated relative to the reference (ΦΔ_ref) using the equation: ΦΔ_s = ΦΔ_ref * (k_s / k_ref) * (F_ref / F_s) where k is the slope of the DPBF absorbance decay plot and F is the absorption correction factor (F = 1 - 10⁻ᴬ), where A is the absorbance of the photosensitizer at the irradiation wavelength. If absorbances are matched, F_ref / F_s is 1.

-

Visualizing Core Processes

3.1. Mechanism of Singlet Oxygen Generation

The generation of singlet oxygen by this compound follows a Type II photosensitization mechanism, which can be visualized with a simplified Jablonski diagram. Upon absorbing a photon, the this compound molecule is promoted to an excited singlet state (¹RB). It then undergoes a rapid process called intersystem crossing to a more stable, long-lived triplet state (³RB). This triplet sensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is unique in having a triplet ground state, resulting in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the sensitizer to its ground state (RB).

Caption: Photosensitization mechanism of this compound leading to singlet oxygen generation.

3.2. Workflow for Indirect ΦΔ Measurement

The experimental workflow for determining the singlet oxygen quantum yield using an indirect chemical trapping method involves a series of sequential steps, from solution preparation to final calculation. This ensures a reliable comparison between the unknown sample and a known reference standard.

Caption: Experimental workflow for the indirect determination of singlet oxygen quantum yield.

References

- 1. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of this compound Dimerization on Photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysics and photochemistry of this compound bound to human serum albumin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Singlet oxygen quantum yield [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. rsc.org [rsc.org]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Rose Bengal

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB), a xanthene dye, is a potent photosensitizer with a rich history of applications in biomedical research and clinical practice. Its utility stems from its remarkable ability to generate reactive oxygen species (ROS) upon light activation, a property that has been harnessed for applications ranging from photodynamic therapy (PDT) for cancer to antimicrobial treatments. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of the key underlying mechanisms.

Core Photophysical and Photochemical Properties

The interaction of this compound with light initiates a cascade of photophysical and photochemical events. These properties are highly dependent on the molecular environment, including the solvent, pH, and binding to biomolecules.[1]

Quantitative Photophysical and Photochemical Data

The key quantitative parameters that define the behavior of this compound as a photosensitizer are summarized in the tables below. These values can vary depending on the specific experimental conditions.

Table 1: Photophysical Properties of this compound in Various Solvents

| Property | Symbol | Water (pH 7) | Ethanol | Methanol | Acetonitrile | Reference(s) |

| Absorption Maximum | λabs (nm) | 550 | 559 | - | - | [1] |

| Molar Extinction Coefficient | ε (M-1cm-1) | - | 90,400 | - | - | |

| Fluorescence Emission Maximum | λem (nm) | - | 565-570 | - | - | [2] |

| Fluorescence Quantum Yield | Φf | 0.02 | 0.05-0.11 | - | - | [1] |

| Intersystem Crossing Quantum Yield | Φisc | 0.75 | > 0.90 | - | - | [1][3] |

| Triplet State Lifetime | τT (µs) | - | - | - | - | [4] |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.75 | - | - | 0.79 | [1][3] |

Note: The photophysical properties of this compound can be significantly altered upon binding to macromolecules like collagen or human serum albumin (HSA), often resulting in a red-shift in the absorption maximum and changes in quantum yields.[1][5] It is also important to note that this compound can form aggregates in polar environments at concentrations above 2 μM, which can affect singlet oxygen generation.[6] For accurate determination of singlet oxygen quantum yields, it is recommended to use concentrations of 1 μM or lower.[6]

Key Photochemical Mechanisms

Upon absorption of light, this compound is excited from its ground singlet state (S0) to an excited singlet state (S1). From S1, it can either relax back to S0 via fluorescence or undergo intersystem crossing (ISC) to a long-lived excited triplet state (T1).[7] The triplet state is the key intermediate in the subsequent photochemical reactions, which can proceed via two main pathways:

-

Type I Mechanism: Involves electron or hydrogen transfer reactions between the excited triplet state of this compound and a substrate molecule, leading to the formation of free radicals and other reactive species like superoxide anion (O2•−), hydrogen peroxide (H2O2), and hydroxyl radicals (•OH).[8][9]

-

Type II Mechanism: Involves the transfer of energy from the triplet state of this compound to ground-state molecular oxygen (3O2), resulting in the formation of highly reactive singlet oxygen (1O2).[7][8] This is the predominant mechanism for this compound-mediated photosensitization.

Experimental Protocols

Accurate characterization of the photophysical and photochemical properties of this compound is crucial for its effective application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε) of this compound.

Methodology:

-

Prepare a stock solution of this compound of known concentration in the desired solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 400-700 nm).

-

The wavelength at which the maximum absorbance is observed is the λabs.

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λabs against concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Prepare a dilute solution of this compound in the desired solvent (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

Excite the sample at a wavelength close to its absorption maximum.

-

Record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the λem.

-

To determine the relative fluorescence quantum yield, a standard with a known quantum yield (e.g., Rhodamine 6G) is used. The quantum yield of the sample is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of singlet oxygen generation by this compound.

Methodology (Indirect Method using 1,3-Diphenylisobenzofuran - DPBF):

-

Reagents: this compound (photosensitizer), 1,3-Diphenylisobenzofuran (DPBF, singlet oxygen trap), and a suitable solvent (e.g., acetonitrile, ethanol). A reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue) is also required for the relative method.

-

Preparation: Prepare solutions of the photosensitizer and DPBF in the chosen solvent. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength. The initial absorbance of DPBF at its maximum (~410 nm) should be around 1.0.

-

Irradiation: The solution containing the photosensitizer and DPBF is irradiated with a monochromatic light source at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., 532 nm for this compound).[10] The irradiation should be performed under constant stirring.

-

Monitoring: The decrease in the absorbance of DPBF at ~410 nm is monitored over time using a UV-Vis spectrophotometer.[10] DPBF reacts with singlet oxygen, leading to a loss of its characteristic absorption.

-

Calculation: The singlet oxygen quantum yield of the sample can be calculated relative to a standard using the following equation: ΦΔ,sample = ΦΔ,std * (ksample / kstd) * (Iabs,std / Iabs,sample) where ΦΔ is the singlet oxygen quantum yield, k is the rate of DPBF decomposition (obtained from the slope of a plot of ln(A0/At) versus time), and Iabs is the rate of light absorption by the photosensitizer.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the fundamental processes involving this compound.

Caption: Jablonski diagram illustrating the electronic transitions of this compound upon light absorption.

Caption: Type I and Type II photosensitization mechanisms of this compound.

Caption: Experimental workflow for measuring singlet oxygen quantum yield using the DPBF assay.

Caption: Simplified signaling pathway of this compound-mediated Photodynamic Therapy (PDT).

References

- 1. This compound Binding to Collagen and Tissue Photobonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The (un)known issue with using this compound as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edinst.com [edinst.com]

- 8. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Rose Bengal: A Comprehensive Technical Guide to Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal, a versatile dye with applications ranging from a biological stain to a photosensitizer in photodynamic therapy, requires careful handling in a laboratory setting. This in-depth guide provides comprehensive safety precautions, handling guidelines, and toxicological information to ensure its safe and effective use by researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound, in its solid form, is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it can cause serious eye irritation.[1] Some safety data sheets also indicate potential for skin and respiratory irritation.[2] It is crucial to handle the substance with care to avoid dust formation and direct contact.

Toxicological Data

The acute toxicity of this compound is considered to be low. Specific lethal dose (LD50) values are not widely reported in standard safety data sheets, which often indicates a low level of toxicity. However, the lowest published toxic dose (TDLo) for oral administration in rats has been reported.

Table 1: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | TDLo: 400 mg/kg | [1] |

TDLo (Toxic Dose Low): The lowest dose of a substance that has been reported to produce any toxic effect in a particular animal species.

Studies on the topical application of this compound in preclinical models (murine and rabbit) for photodynamic therapy have shown it to be safe for the skin at concentrations up to 1% when applied topically.[3][4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound powder:

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety glasses with side shields or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | The exact breakthrough time of the glove material should be confirmed with the manufacturer.[1] |

| Laboratory coat | To prevent skin contact. | |

| Respiratory | NIOSH/MSHA approved respirator | Recommended when engineering controls are not sufficient to control airborne dust levels. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][4]

-

Avoid Dust Generation: Minimize the creation of dust when handling the powder. Use appropriate tools for weighing and transferring the substance.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][4]

-

Avoid Contact: Avoid direct contact with eyes, skin, and clothing.[2]

Storage

-

Container: Store in a tightly closed, light-resistant container.[4]

-

Conditions: Keep in a cool, dry, and well-ventilated place.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[5] |

Accidental Release Measures

-

Small Spills: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills. Prevent the spill from entering drains or waterways.[2]

Experimental Protocols for Safety Assessment

The toxicological data for chemical substances like this compound are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Animal Model: Typically, rats are used.

-

Dosage: A single dose of the substance is administered orally to a group of animals.

-

Observation: The animals are observed for a period of 14 days for signs of toxicity and mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Albino rabbits are commonly used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the results.

Acute Eye Irritation/Corrosion (OECD 405)

This protocol evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Model: Albino rabbits are the standard model.

-

Application: A small amount of the substance is instilled into one eye of the rabbit.

-

Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at various time points after instillation.

-

Scoring: The ocular reactions are scored, and the substance is classified accordingly. This compound is classified as causing serious eye irritation based on such testing.[1]

Visual Workflows and Diagrams

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound powder in a laboratory setting.

Emergency Spill Response Logic

This diagram outlines the decision-making process for responding to a this compound spill.

References

A Technical Guide to the Solubility of Rose Bengal for Researchers and Drug Development Professionals

Introduction

Rose Bengal (RB), chemically known as 4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein, is a xanthene dye with a wide range of applications in biomedical research and clinical practice.[1][2] Its utility spans from a diagnostic stain in ophthalmology to identify damaged corneal and conjunctival cells to a photosensitizer in photodynamic therapy (PDT) for treating cancers.[1][3] Furthermore, it is employed as a biological stain in histology and microbiology.[3][4] The efficacy of this compound in these applications is critically dependent on its physicochemical properties, most notably its solubility in various media.

This technical guide provides an in-depth overview of the solubility of this compound in different solvents, presents standardized protocols for its determination, and illustrates key experimental and mechanistic pathways. The information is tailored for researchers, scientists, and drug development professionals who utilize this compound in their work.

Quantitative Solubility Data

The solubility of this compound, typically available as its disodium salt, varies significantly with the polarity of the solvent. The following table summarizes quantitative solubility data from various sources. It is important to note that discrepancies in reported values can arise from differences in experimental conditions (e.g., temperature, pH), the purity of the dye, and the specific salt form used.

| Solvent | Solubility | Source / Method |

| Water | 100 mg/mL | The Sigma-Aldrich Handbook of Stains, Dyes and Indicators[5] |

| 36% (w/v) | Conn's Biological Stains, 10th Edition[5] | |

| 1 mg/mL (Slightly soluble) | AdipoGen Life Sciences[1] | |

| 0.000294 mg/mL | ALOGPS (Computational Prediction)[3] | |

| Ethanol | 30 mg/mL | The Sigma-Aldrich Handbook of Stains, Dyes and Indicators[5] |

| 8% (w/v) | Conn's Biological Stains, 10th Edition[5] | |

| 36% (w/v) | StainsFile (citing Conn)[4] | |

| Methanol | Soluble | Used as a solvent for stock solutions in various studies[6][7] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | AdipoGen Life Sciences[1] |

| 2-Methoxyethanol | 60 mg/mL | The Sigma-Aldrich Handbook of Stains, Dyes and Indicators[5] |

| Phosphate-Buffered Saline (PBS) | Used to prepare solutions up to 1 mg/mL[8] | Various Research Protocols |

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for creating stable formulations and ensuring reproducible experimental results. The following is a generalized protocol for determining the equilibrium solubility of this compound in a given solvent, based on common laboratory practices.

Objective: To determine the saturation concentration of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (disodium salt, high purity)

-

Solvent of interest (e.g., water, ethanol, PBS pH 7.4)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

UV-Vis Spectrophotometer

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).[8]

-

Perform serial dilutions of the stock solution to create a set of calibration standards with concentrations spanning the expected solubility range.

-

Measure the absorbance of each standard at the absorption maximum (λmax) of this compound (approx. 545-550 nm in aqueous solution).[9]

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration (Slurry Method):

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course experiments can establish the minimum time required to achieve a stable concentration.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the dissolved solute from the undissolved solid, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant. For best results, pass the supernatant through a syringe filter to remove any remaining particulates.

-

-

Analysis and Calculation:

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the same λmax used for the standards.

-

Use the calibration curve's regression equation to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of this compound in the solvent. Report the result in appropriate units (e.g., mg/mL or M).

-

Mechanism of Action in Photodynamic Therapy (PDT)

The solubility of this compound in physiological media is paramount for its use in intravenous applications like photodynamic therapy. In PDT, this compound acts as a photosensitizer that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) to destroy target cells, such as cancer cells.[1] The process is illustrated below.

-

Light Excitation: Ground state this compound (RB) absorbs a photon, transitioning to an unstable, high-energy excited singlet state (¹RB*).

-

Intersystem Crossing: The excited singlet state molecule undergoes intersystem crossing (a change in spin multiplicity) to form a more stable, longer-lived excited triplet state (³RB*).

-

Energy Transfer: The triplet state photosensitizer transfers its energy to molecular oxygen (³O₂), which is abundant in tissues.

-

ROS Generation: This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that rapidly reacts with cellular components like lipids, proteins, and nucleic acids, inducing oxidative stress and leading to apoptosis or necrosis of the target cell.

References

- 1. adipogen.com [adipogen.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. stainsfile.com [stainsfile.com]

- 5. This compound Dye content 95 632-69-9 [sigmaaldrich.com]

- 6. nathan.instras.com [nathan.instras.com]

- 7. arabjchem.org [arabjchem.org]

- 8. Fluorescence-Coupled Techniques for Determining this compound in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 632-69-9 CAS | this compound | Biological Stains and Dyes | Article No. 05600 [lobachemie.com]

A Technical Guide to the Absorbance and Emission Spectra of Rose Bengal

For Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB) is a xanthene dye widely utilized as a photosensitizer in various applications, including photodynamic therapy, singlet oxygen generation, and as a biological stain. A thorough understanding of its photophysical properties, particularly its absorbance and emission spectra, is crucial for its effective application. This technical guide provides an in-depth overview of the core spectroscopic characteristics of this compound, detailed experimental protocols for their measurement, and visual representations of the underlying processes and workflows.

Spectroscopic Properties of this compound

The absorbance and emission characteristics of this compound are highly dependent on its local environment, particularly the solvent. The key quantitative parameters are summarized below.

Data Presentation

Table 1: Absorbance and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Stokes Shift (nm) |

| Water | 546[1], 548[2], 549[3], 550[4] | 567[1], 572[5] | 21-23 |

| Basic Ethanol | 559[6] | 571[7] | 12 |

| Methanol | 557 | 575 (dilute) - 594 (concentrated)[8] | 18-37 |

| Acetonitrile | 562[2] | 583[2] | 21 |

| Acetone | 557[2] | 578[2] | 21 |

| DMF | 564[2] | 585[2] | 21 |

| DMSO | 567[2] | 588[2] | 21 |

| Isopropanol | 562[2] | 584[2] | 22 |

| Isobutanol | 562[2] | 585[2] | 23 |

Table 2: Molar Extinction Coefficient and Quantum Yield of this compound

| Solvent | Molar Extinction Coefficient (ε, M-1cm-1) at λmax | Quantum Yield (Φf) |

| Water (pH 7.0) | ~98,000 at 546-550 nm[9] | - |

| Basic Ethanol | 90,400 at 559 nm[6] | 0.11[6] or 0.05 |

| Acetonitrile | - | 0.53[10] |

| Water | - | 0.79[11] |

Note: Discrepancies in quantum yield values can arise from different measurement standards and experimental conditions.

Experimental Protocols

The following provides a generalized methodology for determining the absorbance and emission spectra of this compound.

Measurement of Absorbance Spectrum

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., ethanol, water)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 400-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a blank scan to zero the instrument.

-

Sample Measurement: Record the absorbance spectra for each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

To determine the molar extinction coefficient, plot a graph of absorbance at λabs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε).[4]

-

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Materials:

-

This compound solutions of low absorbance (< 0.1 at the excitation wavelength)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz cuvettes (1 cm path length)

-

Reference standard with a known quantum yield (e.g., Rhodamine 6G)

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex), typically at or near the absorption maximum of this compound. Set the emission scan range, which should start at a wavelength longer than the excitation wavelength.

-

Sample Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Blank Measurement: Record the emission spectrum of the pure solvent to account for any background signal or Raman scattering.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

-

Quantum Yield Determination (Comparative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a reference standard.

-

The quantum yield (Φf) can be calculated using the following equation: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Experimental Workflow

Photophysical Processes (Jablonski Diagram)

References

- 1. Fluorescence-Coupled Techniques for Determining this compound in Dermatological Formulations and Their Application to Ex Vivo Skin Deposition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The (un)known issue with using this compound as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. PhotochemCAD | this compound [photochemcad.com]

- 7. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 8. nathan.instras.com [nathan.instras.com]

- 9. This compound Dye content 95 632-69-9 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Rose Bengal: A Versatile Tool in Microbiological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rose Bengal (RB), a xanthene dye, has emerged as a powerful and multifaceted tool in microbiological research. Initially recognized for its diagnostic applications in ophthalmology and liver function tests, its utility has expanded significantly, offering researchers a potent agent for microbial staining, photodynamic inactivation of a broad spectrum of microorganisms, and selective isolation in culture media. This guide provides a comprehensive overview of the core applications of this compound, detailing its mechanisms of action, experimental protocols, and quantitative efficacy, tailored for professionals in microbiological research and drug development.

Mechanism of Action

This compound's primary antimicrobial activity stems from its function as a photosensitizer.[1][2] Upon exposure to light, particularly in the green to yellow spectrum (approximately 515-570 nm), the RB molecule undergoes excitation from its ground state to a triplet state.[3][4] This excited state can then follow two main pathways, both culminating in the production of cytotoxic reactive oxygen species (ROS).[1][3]

-

Type I Reaction: The excited this compound can react directly with a substrate, such as a biological molecule, to produce free radicals.[5]

-

Type II Reaction: More significantly, the excited photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][5][6]

These ROS, particularly singlet oxygen, are highly cytotoxic. They indiscriminately oxidize essential cellular components, including lipids, proteins, and nucleic acids, leading to membrane damage, enzyme inactivation, and DNA damage, ultimately resulting in microbial cell death.[1][5] This multi-targeted mechanism of action is a key advantage, as it makes the development of microbial resistance highly unlikely.[2]

Interestingly, this compound has also demonstrated antimicrobial activity in the absence of light, often referred to as "dark toxicity," particularly at higher concentrations.[7][8] While the exact mechanisms of its dark activity are still under investigation, it is believed to involve interactions with cellular membranes and inhibition of essential enzymes.[8][9]

Applications in Microbiological Research

Photodynamic Antimicrobial Therapy (PDAT)

This compound-mediated PDAT is a promising alternative to conventional antimicrobial treatments, especially in the face of rising antibiotic resistance.[2][10] Its efficacy has been demonstrated against a wide range of microorganisms.

-

Bacteria: RB-PDAT is effective against both Gram-positive and Gram-negative bacteria.[10][11] Gram-positive bacteria are generally more susceptible due to the higher permeability of their cell walls to this compound.[9] Studies have shown significant inhibition of pathogens like Staphylococcus aureus (including MRSA), Enterococcus faecalis, and Pseudomonas aeruginosa.[7][10][12]

-

Fungi: this compound has shown potent antifungal activity, particularly against Candida albicans and various species of Aspergillus and Fusarium.[12][13]

-

Biofilms: Microbial biofilms, notorious for their resistance to conventional antibiotics, can be effectively eradicated by RB-PDAT.[7][14] The treatment not only kills the embedded bacteria but can also disrupt the biofilm matrix.[14]

Microbial Staining

This compound has a long history of use as a vital stain in microbiology.[15][16] It is particularly useful for distinguishing between living and dead microorganisms, especially in environmental samples.[15][17] The dye penetrates and stains the protoplasm of living cells, while dead cells with compromised membranes do not stain as effectively.[15][17] This property is valuable in ecological studies, for example, in the analysis of foraminifera populations.[15]

Selective Agent in Culture Media

This compound is a key component in several selective agar media, such as this compound Chloramphenicol Agar.[18][19] In these media, this compound acts as a selective agent to suppress the growth of bacteria and restrict the spreading of fast-growing molds.[18][19][20] This allows for the selective isolation and enumeration of yeasts and other slower-growing fungi from mixed microbial populations in food and environmental samples.[18][19]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of High-Purity this compound (HP-RBf) against various Bacteria [7]

| Bacterium | Light Condition | MIC (μg/mL) |

| Bacillus subtilis ATCC6051 | Fluorescent | 0.78 |

| Staphylococcus aureus (MRSA) | Fluorescent/LED | 0.78 - 3.1 |

| Vancomycin-resistant S. aureus | Fluorescent/LED | < 1.0 |

| Gram-positive bacteria (general) | Dark | 25.0 - 100 |

| Escherichia coli | Fluorescent/LED | 50 or >100 |

| Pseudomonas aeruginosa | Fluorescent/LED | 50 or >100 |

| Klebsiella pneumoniae | Fluorescent/LED | 50 or >100 |

| Acinetobacter baumannii | Fluorescent/LED | 50 or >100 |

| Mycobacterium spp. | Illumination | 12.5 - 25.0 |

| Mycobacterium spp. | Dark | 25.0 - 50.0 |

Table 2: Growth Inhibition of Pseudomonas aeruginosa by this compound PDAT [12]

| Treatment Group | Mean Growth Inhibition (%) | Standard Deviation |

| Green Irradiated this compound | 93.9 | ± 4.3 |

| UV-A Irradiated Riboflavin | 31.6 | ± 7.4 |

| Control | 0.0 | - |

Experimental Protocols

Protocol for Photodynamic Inactivation of Bacteria (In Vitro)

This protocol is a generalized procedure based on common methodologies.[2][21]

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the target bacterium into a suitable broth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani Broth for E. coli).

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically OD₆₀₀ of 0.4-0.6).

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS to a final concentration of approximately 10⁷-10⁸ CFU/mL.

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of this compound in sterile distilled water or PBS and filter-sterilize.

-

Add the this compound solution to the bacterial suspension to achieve the desired final concentration (e.g., 1-100 µM).

-

Incubate the mixture in the dark for a specific period (e.g., 30 minutes) at room temperature to allow for photosensitizer uptake by the bacterial cells.

-

-

Light Irradiation:

-

Transfer the bacterial suspension with this compound to a suitable container (e.g., 96-well plate).

-

Expose the samples to a light source with the appropriate wavelength (e.g., green light LED array, ~525 nm).

-

The light dose can be controlled by adjusting the light intensity and exposure time. A typical light dose might range from 10 to 100 J/cm².

-

Include control groups: bacteria with no treatment, bacteria with light only, and bacteria with this compound only (dark control).

-

-

Viability Assessment:

-

After irradiation, perform serial dilutions of the bacterial suspensions in sterile PBS.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colony-forming units (CFU) to determine the bacterial viability.

-

Calculate the percentage of bacterial inactivation compared to the control groups.

-

Protocol for Microbial Staining with this compound

This protocol is a general guideline for staining microorganisms.[16][17][22]

-

Sample Preparation:

-

For liquid cultures, centrifuge a small aliquot to pellet the cells and resuspend in a small volume of saline or PBS.

-

For environmental samples (e.g., soil, sediment), the sample can be directly mixed with the staining solution.

-

-

Staining:

-

Prepare a 0.1% (w/v) this compound solution in distilled water or ethanol.

-

Add the this compound solution to the sample.

-

Incubate for a sufficient time to allow for staining (e.g., 10-30 minutes). For some applications, longer incubation (up to 14 days) may be necessary.[22]

-

-

Washing:

-

Gently wash the stained sample with distilled water or PBS to remove excess stain. This can be done by centrifugation and resuspension for cell cultures.

-

-

Microscopic Observation:

-

Prepare a wet mount of the stained sample on a microscope slide.

-

Observe under a light microscope. Living cells will typically appear pink or red.

-

Protocol for Biofilm Disruption Assay

This protocol is a generalized method for assessing the effect of this compound on microbial biofilms.[9][14]

-

Biofilm Formation:

-

Grow the target microorganism in a suitable medium in a multi-well plate (e.g., 96-well polystyrene plate) for 24-48 hours to allow for biofilm formation.

-

Gently wash the wells with PBS to remove planktonic (free-floating) cells.

-

-

Treatment:

-

Add a solution of this compound at the desired concentration to the wells containing the biofilms.

-

Incubate in the dark for a predetermined period.

-

Expose the plate to a light source as described in the photodynamic inactivation protocol.

-

-

Quantification of Biofilm:

-

After treatment, wash the wells again with PBS.

-

The remaining biofilm can be quantified using various methods, such as:

-

Crystal Violet Staining: Stain the biofilm with 0.1% crystal violet, followed by washing and solubilization of the bound dye with ethanol or acetic acid. The absorbance can then be measured.

-

Viability Staining: Use viability stains (e.g., LIVE/DEAD BacLight) and visualize with fluorescence microscopy.

-

CFU Counting: Scrape the biofilm from the wells, resuspend the cells in PBS, and perform serial dilutions and plating to determine the number of viable cells.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound mediated photodynamic therapy.

Caption: Experimental workflow for in vitro photodynamic inactivation.

Caption: Core applications of this compound in microbiology.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cytotoxic and photodynamic inactivation of micro-organisms by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Pharmaceutical-Grade this compound: An Application of a Synthetic Dye in Antibacterial Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dark Antibacterial Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Photodynamic inactivation of Staphylococcus aureus with this compound reduces superantigen activity [frontiersin.org]

- 11. This compound-integrated electrospun polyacrylonitrile nanofibers for photodynamic inactivation of bacteria - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 12. This compound Photodynamic Antimicrobial Therapy to Inhibit Pseudomonas aeruginosa Keratitis Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Photoactivated this compound functionalized chitosan nanoparticles produce antibacterial/biofilm activity and stabilize dentin-collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. scite.ai [scite.ai]

- 17. Suitability of this compound sodium salt staining for visualisation of face mask contamination by living organisms [aimspress.com]

- 18. itwreagents.com [itwreagents.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. scharlabmagyarorszag.hu [scharlabmagyarorszag.hu]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. researchgate.net [researchgate.net]

Initial Investigations of Rose Bengal in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rose Bengal (RB), a xanthene dye historically utilized as a biological stain for ophthalmic diagnostics and liver function assessment, has garnered significant interest for its potent anti-cancer properties.[1][2][3] This guide provides a comprehensive overview of the initial in-vitro investigations of this compound, detailing its mechanisms of action, cytotoxic efficacy across various cancer cell lines, and the experimental protocols employed in its evaluation. The focus is on both its light-independent chemoablative effects and its function as a photosensitizer in Photodynamic Therapy (PDT), a minimally invasive cancer treatment.[4][5]

Mechanism of Action: A Dual Approach to Cancer Cell Destruction

This compound exhibits a multifaceted approach to eradicating cancer cells, encompassing both direct cytotoxicity and the stimulation of a systemic anti-tumor immune response. Its mechanisms can be broadly categorized into two pathways: photodynamic (light-dependent) and chemoablative (light-independent).

Photodynamic Therapy (PDT) Pathway

As a photosensitizer, this compound can be activated by light of a specific wavelength, typically green light around 560 nm.[4][6][7] This activation process leads to the generation of highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[4][8][9] These ROS induce oxidative stress within the cancer cells, leading to damage of cellular components and triggering cell death pathways.[8][9] The primary mode of cell death induced by RB-mediated PDT is late apoptosis.[8]

Chemoablative (Light-Independent) Pathway

Interestingly, this compound also demonstrates significant anti-cancer activity without photoactivation.[1][10] Studies have shown that RB is selectively taken up by cancer cells and accumulates within their lysosomes.[1][11] This accumulation disrupts the lysosomal membranes, leading to the release of degradative enzymes into the cytoplasm, a process that results in autolysis and cell death through necrosis and apoptosis.[1][5][11] This direct cytotoxic effect has been observed in various cancer cell lines, including melanoma and pancreatic cancer.[11][12]

Induction of Anti-Tumor Immunity

A critical aspect of this compound's therapeutic potential is its ability to induce an immunogenic form of cell death.[11][13] The necrotic cell death caused by RB leads to the release of tumor antigens and damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1).[13] These molecules act as signals to the immune system, promoting the maturation and activation of dendritic cells (DCs).[13] Activated DCs then present the tumor antigens to T-cells, leading to the generation of a systemic, tumor-specific T-cell mediated immune response that can target and eliminate distant, untreated bystander lesions.[1][13][14][15]

References

- 1. The Potential of Intralesional this compound to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Photodynamic effects of this compound on cancer cells lines [icbcongress.com]

- 5. provectusbio.com [provectusbio.com]

- 6. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. provectusbio.com [provectusbio.com]

- 12. Intralesional injection of this compound augments the efficacy of gemcitabine chemotherapy against pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intralesional this compound in melanoma elicits tumor immunity via activation of dendritic cells by the release of high mobility group box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and Co-Inhibitory Blockade Improve Anti-Tumor Immunity, Melanoma Regression - Melanoma Research Victoria [melanomaresearchvic.com.au]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photosensitizing Capabilities of Rose Bengal Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rose Bengal (RB) and its derivatives as photosensitizing agents. This compound, a xanthene dye, is a potent photosensitizer known for its high quantum yield of singlet oxygen, a key reactive oxygen species (ROS) in photodynamic therapy (PDT).[1][2] This guide delves into the core mechanism of action, the rationale and strategies for developing RB derivatives, their photophysical properties, and detailed experimental protocols for their evaluation. It is designed to serve as a critical resource for professionals engaged in the research and development of novel phototherapeutics.

Mechanism of Action: The Photodynamic Process

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic ROS that can selectively destroy malignant cells or pathogenic microbes.[3] The efficacy of this compound and its derivatives lies in their ability to efficiently mediate this process.

Upon activation by light, typically in the green-yellow region of the spectrum (approx. 515–570 nm), the RB molecule absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).[1] It then undergoes a process called intersystem crossing to a more stable, long-lived excited triplet state (T₁). From this triplet state, the photosensitizer can initiate two types of photochemical reactions:

-

Type I Reaction: The PS in its triplet state can react directly with a substrate, like a biological molecule, to transfer an electron or hydrogen atom, forming radicals. These radicals can then react with oxygen to produce ROS such as superoxide anions and hydroxyl radicals.

-

Type II Reaction: This is the predominant mechanism for this compound.[3] The triplet-state PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).[3]

This generated singlet oxygen is a powerful oxidizing agent that can irreversibly damage essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1]

Caption: General mechanism of photodynamic therapy illustrated via a Jablonski diagram and subsequent photochemical reactions.

This compound Derivatives: Enhancing Therapeutic Potential